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molecular formula C10H8O4 B8302479 Methyl 2,6-diformylbenzoate

Methyl 2,6-diformylbenzoate

Cat. No. B8302479
M. Wt: 192.17 g/mol
InChI Key: OHURSMFFEHMBSY-UHFFFAOYSA-N
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Patent
US08247377B2

Procedure details

To a solution of 1-hydroxy-3-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde (720 mg) in anhydrous dimethylformamide (4 ml) was added potassium carbonate (613 mg). It was stirred for 30 minutes to give a thick white suspension. Iodomethane (0.4 ml) was added and stirred for 3 days. More methyl iodide (0.4 ml) was added and stirring continued for 24 hours. Most of the dimethylformamide was evaporated in vacuo. The pale yellow residue was partitioned between ethyl acetate (25 ml) and water (25 ml) and the organic phase was washed with aqueous lithium chloride (50 ml) and saturated brine (25 ml), dried over sodium sulphate and evaporated to give a pale yellow solid (645 mg).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]=[O:12])[C:5]=2[C:4](=[O:13])[O:3]1.[C:14](=O)([O-])[O-].[K+].[K+].IC>CN(C)C=O>[CH:2]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]=[O:12])[C:5]=1[C:4]([O:3][CH3:14])=[O:13])=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
OC1OC(C2=C1C=CC=C2C=O)=O
Name
Quantity
613 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
It was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a thick white suspension
STIRRING
Type
STIRRING
Details
stirred for 3 days
Duration
3 d
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Most of the dimethylformamide was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The pale yellow residue was partitioned between ethyl acetate (25 ml) and water (25 ml)
WASH
Type
WASH
Details
the organic phase was washed with aqueous lithium chloride (50 ml) and saturated brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=C(C(=O)OC)C(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 645 mg
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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